molecular formula C9H11BrOS B3230704 2-Bromo-1-(thiophen-2-yl)pentan-1-one CAS No. 1310320-07-0

2-Bromo-1-(thiophen-2-yl)pentan-1-one

Cat. No.: B3230704
CAS No.: 1310320-07-0
M. Wt: 247.15 g/mol
InChI Key: AXZGBJOMQNCVDS-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiophen-2-yl)pentan-1-one is a brominated ketone derivative featuring a five-carbon chain (pentanone backbone) and a thiophene ring substituted at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structure combines the electron-rich thiophene moiety with a reactive α-brominated ketone group, enabling participation in nucleophilic substitutions and cyclization reactions.

Properties

IUPAC Name

2-bromo-1-thiophen-2-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGBJOMQNCVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(thiophen-2-yl)pentan-1-one typically involves the bromination of 1-(thiophen-2-yl)pentan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and thiophene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 1-(Thiophen-2-yl)pentan-1-ol.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2-Bromo-1-(thiophen-2-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(thiophen-2-yl)pentan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Carbon Chain Length

2-Bromo-1-(thiophen-2-yl)ethan-1-one (Ethane Backbone)
  • Structure: Shorter two-carbon chain (ethanone).
  • Synthesis: Prepared via photochemical bromination of 1-(thiophen-2-yl)ethanone using N-bromosuccinimide .
  • Applications: Key intermediate in the enantioselective synthesis of (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor .
  • Reactivity: The shorter chain may limit steric effects, enhancing reactivity in nucleophilic substitutions compared to pentanone derivatives.
2-Bromo-1-(thiophen-2-yl)pentan-1-one (Pentane Backbone)
  • Structure : Longer five-carbon chain increases molecular weight (247.15 g/mol for the 5-bromo-thiophene analog ) and lipophilicity.
  • Implications : Enhanced lipophilicity may improve membrane permeability in bioactive molecules.

Substituent Variations on the Thiophene Ring

1-(5-Bromothiophen-2-yl)pentan-1-one (CAS 249758-78-9)
  • Structure : Bromine substituent at the 5-position of the thiophene ring.
  • Molecular Weight : 247.15 g/mol .
2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one (CAS 118337-33-0)
  • Structure : Benzothiophene ring with a methyl group at the 3-position.
  • Properties : Benzannulation enhances aromaticity and stability. The methyl group adds steric bulk, which may hinder certain reactions .
  • Molecular Weight : 269.16 g/mol .

Aromatic Ring Substitutions

2-Bromo-1-(4-chlorophenyl)ethan-1-one
  • Structure : Chlorophenyl group instead of thiophene.
  • Properties : The phenyl ring lacks sulfur’s electron-rich nature, reducing participation in resonance-driven reactions. Higher melting point (65–66°C) compared to thiophene analogs .
  • Applications : Used in synthesizing halogenated aromatic ketones for material science applications .
Benzothiophene Acrylonitrile Derivatives (e.g., Compounds 31–33)
  • Structure : Benzothiophene core with acrylonitrile substituents.
  • Bioactivity : Exhibit potent anticancer activity (GI₅₀ < 10 nM in some cases) by overcoming P-glycoprotein-mediated drug resistance .

Functional Group Modifications

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one
  • Structure : Pyrrolidine substituent replaces the bromine atom.
  • Regulatory Status : Classified as a Schedule I controlled substance due to psychoactive properties .
  • Implications: Demonstrates how minor functional group changes can drastically alter biological activity and legal status .

Biological Activity

2-Bromo-1-(thiophen-2-yl)pentan-1-one is an organic compound characterized by its unique structure, which includes a brominated thiophene moiety linked to a pentanone framework. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activity, mechanism of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H11BrOS
  • Molecular Weight : 243.15 g/mol
  • Boiling Point : Approximately 150 °C
  • Density : 1.310 g/cm³

The presence of the bromine atom enhances the electrophilic nature of the compound, allowing it to engage in various chemical reactions that may affect biological systems. The thiophene ring contributes to its potential interactions with proteins and enzymes through π–π stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, facilitating interactions with nucleophilic sites in proteins or enzymes.
  • Aromatic Interactions : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that thiophene derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1–8 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Bacterial Strain
Compound A1Staphylococcus aureus
Compound B2Escherichia coli
This compoundTBDTBD

Anticancer Potential

The anticancer properties of thiophene derivatives are also noteworthy. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Certain studies have indicated that thiophene derivatives can cause cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
  • Apoptotic Pathways : The interaction of these compounds with cellular receptors may trigger apoptotic pathways, contributing to their anticancer efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Properties :
    • Researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. Results indicated strong activity against Gram-positive bacteria, with some derivatives achieving MICs as low as 0.25 µg/mL against resistant strains .
  • Anticancer Studies :
    • A study focused on the cytotoxic effects of brominated thiophene derivatives on human cancer cell lines demonstrated significant growth inhibition, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition Research :
    • Investigations into enzyme interactions revealed that certain brominated thiophenes could inhibit key enzymes involved in metabolic pathways, thus highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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